2-(2-Ethoxyethoxy)ethyl methacrylate is a chemical compound with the molecular formula and a CAS number of 39670-09-2. This compound is recognized for its utility in forming polymers and copolymers, which makes it valuable in various industrial applications, including coatings, adhesives, and sealants. Its unique structure contributes to its properties, enabling it to participate in numerous chemical reactions, particularly polymerization processes .
The compound can be synthesized through the esterification of methacrylic acid with 2-(2-ethoxyethoxy)ethanol, typically employing catalysts such as sulfuric acid under reflux conditions to facilitate the reaction.
The primary method for synthesizing 2-(2-Ethoxyethoxy)ethyl methacrylate involves esterification. The reaction generally requires:
In an industrial setting, continuous processes are often utilized to enhance yield and efficiency. The raw materials are introduced into a reactor where the esterification occurs, followed by purification through distillation to eliminate unreacted materials and by-products .
The molecular structure of 2-(2-Ethoxyethoxy)ethyl methacrylate includes a methacrylate group that allows for polymerization. The structure can be represented as follows:
This structure features an ethoxyethoxy side chain that contributes to its solubility and reactivity.
Key structural data includes:
2-(2-Ethoxyethoxy)ethyl methacrylate is involved in several significant chemical reactions:
For polymerization, initiators like azobisisobutyronitrile or benzoyl peroxide are commonly employed. Hydrolysis requires either hydrochloric acid or sodium hydroxide as catalysts .
The mechanism of action primarily involves the polymerization process initiated by free radicals. Upon exposure to heat or light, the methacrylate group can form free radicals that initiate the polymerization reaction, leading to the formation of extensive polymer networks with desirable mechanical properties. This process is crucial for applications in coatings and adhesives where strong material integrity is required .
The compound exhibits good thermal stability and can withstand various environmental conditions without significant degradation. Its reactivity allows it to participate in diverse chemical transformations, making it versatile in industrial applications .
2-(2-Ethoxyethoxy)ethyl methacrylate has a wide range of scientific and industrial applications:
The synthesis of 2-(2-Ethoxyethoxy)ethyl methacrylate (EO2EMA) primarily proceeds through two esterification pathways: direct esterification of methacrylic acid (MAA) with 2-(2-ethoxyethoxy)ethanol (EEE), and transesterification of methyl methacrylate (MMA) with EEE. Direct esterification employs acid catalysts (e.g., p-toluenesulfonic acid) under azeotropic conditions to remove water, achieving yields of 85–92% at 100–120°C [7]. Transesterification, facilitated by tetraalkyl titanate catalysts (e.g., tetrabutyl titanate), offers superior selectivity (>95%) by leveraging methanol byproduct removal to shift equilibrium [8]. Key challenges include suppressing Michael addition side reactions, which are minimized by maintaining temperatures below 130°C and using radical inhibitors [6].
Steric hindrance management is critical due to the ethoxyethoxy group’s bulk. Studies indicate that precursor activation via DPE (1,1-diphenylethene) modification in anionic polymerization reduces undesired carbonyl addition by 40% compared to standard methods [4]. Optimal precursor conversion (98%) is achieved at a 1.05:1 MAA:EEE molar ratio, with toluene as the azeotroping agent [7].
Table 1: Esterification Method Comparison for EO2EMA Synthesis
Method | Catalyst System | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Direct Esterification | p-TsOH, toluene | 100–120 | 85–92 | Simple setup, low cost |
Transesterification | Tetrabutyl titanate | 80–100 | 92–95 | High selectivity, mild conditions |
Anionic (DPE-modified) | sec-BuLi/DPE | –60 | 89 | Prevents carbonyl addition |
Reactive distillation (RD) integrates synthesis and separation, enhancing EO2EMA production efficiency. Heterogeneous acid catalysts, particularly macroporous ion-exchange resins (e.g., Amberlyst-15), demonstrate superior performance due to their stability under continuous flow and resistance to ether cleavage side reactions. These resins achieve 95% EO2EMA yield at 90°C, outperforming homogeneous p-TsOH (88% yield) by mitigating corrosion and enabling catalyst reuse [7] [8].
Lewis acid catalysts like titanium(IV) ethoxide are effective in transesterification RD systems. When packed in a structured reactive column, titanium catalysts convert MMA and EEE to EO2EMA with 93% efficiency while co-distilling methanol as a low-boiling azeotrope [8]. Catalyst loading is critical: 0.5 wt% titanium delivers optimal activity, whereas >1.0 wt% promotes MMA homopolymerization. Column configuration significantly impacts outcomes; pilot-scale RD units with catalytic packing in the stripping section reduce energy use by 30% compared to batch reactors [7].
Table 2: Catalytic Performance in EO2EMA Reactive Distillation
Catalyst Type | Reaction System | Conversion (%) | Byproducts | Operational Stability |
---|---|---|---|---|
Amberlyst-15 | Direct esterification | 95 | Diethyl ether (<1%) | >500 hours |
Titanium(IV) ethoxide | Transesterification | 93 | Methanol (removed) | Requires inert atmosphere |
p-TsOH (homogeneous) | Batch esterification | 88 | Acrylic dimer (5%) | Single-use |
Continuous-flow systems overcome thermal runaway risks and mixing limitations inherent in batch EO2EMA production. Microreactor technology enables precise temperature control (±2°C) and residence times of 15–30 minutes, suppressing oligomer formation to <3% [4]. A two-stage continuous process exemplifies scalability: Stage 1 uses a static mixer for MAA/EEE pre-reaction at 50°C, followed by Stage 2 tubular reaction at 110°C with catalyst immobilization on silica supports. This system achieves 94% yield at a throughput of 500 kg/day [9].
Advanced flow reactors incorporate inline analyzers (e.g., FTIR) for real-time composition feedback. Studies show that maintaining a laminar flow regime (Reynolds number <100) ensures uniform residence distribution, critical for consistent product quality [9]. Additionally, enzyme-mediated continuous synthesis (lipase B immobilized on chitosan) achieves 89% yield under mild conditions (60°C), though industrial adoption remains limited by enzyme cost [1].
Table 3: Continuous-Flow Systems for EO2EMA Synthesis
Reactor Type | Conditions | Residence Time | Productivity (kg/m³/h) | Purity (%) |
---|---|---|---|---|
Tubular (packed-bed) | 110°C, p-TsOH/silica | 25 minutes | 18.7 | 97.2 |
Microreactor | 90°C, Ti(OEt)₄ | 15 minutes | 5.2 | 98.5 |
Enzyme membrane | 60°C, lipase B | 120 minutes | 1.8 | 95.0 |
EO2EMA’s terminal vinyl group is prone to radical polymerization during storage and synthesis. Dual-inhibitor systems combining phenolic antioxidants and oxygen-activated stabilizers are essential. p-Methoxyphenol (MEHQ, 100–500 ppm) with atmospheric oxygen delivers 6-month stability at 25°C [6]. For high-temperature processing (e.g., distillation), hydroquinone (HQ, 200 ppm) and tert-butylcatechol (TBC, 150 ppm) synergistically suppress polymerization by scavenging peroxy radicals, reducing fouling by 90% in reflux condensers [6].
Radical complexity influences inhibitor efficacy: Ethoxyethoxy groups exhibit higher resonance stabilization than alkyl chains, requiring adjusted inhibitor concentrations. Tocopherol (vitamin E, 500 ppm), a natural inhibitor, effectively stabilizes EO2EMA under UV exposure by donating phenolic hydrogen, though it discolors above 60°C [6]. Post-synthesis, inhibitors are removed via alkaline washing (5% Na₂CO₃) before polymerization, preserving catalyst activity in downstream applications [7].
Table 4: Inhibitor Performance in EO2EMA Stabilization
Inhibitor System | Concentration (ppm) | Storage Stability (25°C) | High-Temp Performance | Drawback |
---|---|---|---|---|
MEHQ + O₂ | 100–500 | 6 months | Limited above 80°C | Oxygen-dependent |
Hydroquinone | 200 | 9 months | Effective to 120°C | Causes discoloration |
Tocopherol | 500 | 8 months | UV-stable | Degrades above 60°C |
TBC + HQ | 150 + 100 | 12 months | Effective to 150°C | Requires alkaline removal |
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